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(Furan-2-yl)(4-methoxyphenyl)methanamine Documentation Hub

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  • Product: (Furan-2-yl)(4-methoxyphenyl)methanamine
  • CAS: 1155470-60-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of Alpha-Furyl Benzylamine Derivatives

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of alpha-furyl benzylamine derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of alpha-furyl benzylamine derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the synthesis, biological evaluation, and the critical interplay between chemical structure and biological activity, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of the Furan-Benzylamine Scaffold

The fusion of a furan ring with a benzylamine moiety creates a versatile scaffold, the alpha-furyl benzylamine core, which has garnered considerable attention in the quest for novel therapeutic agents. This structural motif is present in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, and the benzylamine group, an amine connected to a benzyl substituent, both contribute to the molecule's ability to interact with biological targets. Understanding the structure-activity relationship of this class of compounds is paramount for optimizing their potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the development of new and effective drugs.

The Core Scaffold: Understanding the Key Players

The fundamental structure of an alpha-furyl benzylamine derivative consists of a furan ring directly attached to the alpha-carbon of a benzylamine. The inherent chemical properties of both the furan and benzylamine components are crucial to the biological activity of the resulting molecule.

  • The Furan Moiety: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets. The aromaticity of the furan ring also allows for π-π stacking interactions.

  • The Benzylamine Group: The nitrogen atom of the amine is often a key site for interaction, capable of forming hydrogen bonds as a donor or acceptor, and can be protonated at physiological pH, leading to ionic interactions. The benzyl group provides a lipophilic character and can be readily substituted to modulate the compound's properties.

The true power of this scaffold lies in its tunability. Modifications at various positions on both the furan and the benzene rings, as well as on the amine nitrogen, can dramatically alter the compound's biological profile.

Synthesis of Alpha-Furyl Benzylamine Derivatives: A Representative Protocol

The synthesis of alpha-furyl benzylamine derivatives is typically achieved through reductive amination of a furyl ketone with a substituted benzylamine. This versatile and widely used method allows for the introduction of a diverse range of substituents on both aromatic rings.

Experimental Protocol: Synthesis of N-(4-chlorobenzyl)-1-(furan-2-yl)methanamine

This protocol describes a standard procedure for the synthesis of a representative alpha-furyl benzylamine derivative.

Materials:

  • 2-Furaldehyde

  • 4-Chlorobenzylamine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Glacial acetic acid

Procedure:

  • Imine Formation:

    • Dissolve 2-furaldehyde (1.0 eq) in methanol.

    • Add 4-chlorobenzylamine (1.0 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the imine by thin-layer chromatography (TLC).

  • Reduction of the Imine:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterization:

    • Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 2-Furaldehyde + 4-Chlorobenzylamine Imine_Formation Imine Formation (MeOH, Acetic Acid) Reactants->Imine_Formation Reduction Reduction (NaBH4) Imine_Formation->Reduction Reaction_Mixture Crude Reaction Mixture Reduction->Reaction_Mixture Workup Aqueous Work-up (DCM, NaHCO3) Reaction_Mixture->Workup Extraction Extraction & Drying Workup->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Product Pure Product Chromatography->Pure_Product NMR 1H & 13C NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS

Caption: A typical workflow for the synthesis, purification, and characterization of alpha-furyl benzylamine derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of alpha-furyl benzylamine derivatives can be finely tuned by strategic modifications to their structure. The following sections explore key SAR trends observed for different biological activities.

Antimicrobial and Antifungal Activity

Several studies have demonstrated the potential of alpha-furyl benzylamine derivatives as antimicrobial and antifungal agents. The SAR in this context often revolves around the nature and position of substituents on the benzyl ring.

Substitution on Benzyl Ring Effect on Activity Rationale
Halogens (F, Cl, Br) at para-positionGenerally increases activityEnhances lipophilicity, potentially improving cell membrane penetration. Can also influence electronic properties.
Electron-withdrawing groups (e.g., NO₂)Often enhances activityMay increase the acidity of the N-H proton, facilitating interactions with target enzymes or receptors.
Electron-donating groups (e.g., OCH₃)Variable effects, often decreases activityCan alter the electron density of the aromatic ring, potentially reducing binding affinity.
Steric hindrance (e.g., ortho-substitution)Can decrease activityMay interfere with the optimal binding conformation at the active site of the target.
Key SAR Principles for Antimicrobial Activity

SAR_Antimicrobial cluster_benzyl Benzyl Ring Modifications Core Alpha-Furyl Benzylamine Core Para_Halo Para-Halogen (Cl, Br, F) Core->Para_Halo Increases Lipophilicity EWG Electron-Withdrawing Group (e.g., NO2) Core->EWG Modulates Electronics EDG Electron-Donating Group (e.g., OMe) Core->EDG Alters Electron Density Activity Increased Antimicrobial Activity Para_Halo->Activity EWG->Activity EDG->Activity Often Decreases

Caption: Key structural modifications on the benzyl ring influencing the antimicrobial activity of alpha-furyl benzylamine derivatives.

Anticancer Activity

The anticancer potential of this scaffold is an emerging area of research. The SAR for anticancer activity can be more complex, often depending on the specific cancer cell line and the molecular target. However, some general trends have been observed.

Structural Modification Effect on Anticancer Activity Potential Mechanism
Substitution on the furan ringCan significantly alter activityMay influence interactions with specific protein pockets or affect the overall shape and conformation of the molecule.
N-substitutionIntroduction of bulky or aromatic groups can enhance activityMay lead to additional binding interactions or alter the compound's ability to cross cellular membranes.
Introduction of a second furan ringHas shown to increase cytotoxicity in some casesCould enhance the molecule's ability to intercalate with DNA or interact with multiple binding sites on a target protein.

Biological Evaluation: A Self-Validating Approach

To establish a robust SAR, the biological evaluation of newly synthesized compounds must be conducted with rigor and precision.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the antimicrobial potency of a compound.

Materials:

  • Synthesized alpha-furyl benzylamine derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the appropriate growth medium directly in the 96-well plates. The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established protocols (e.g., 0.5 McFarland standard).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include positive controls (microorganism in medium without compound) and negative controls (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Conclusion: The Path Forward

The alpha-furyl benzylamine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. The insights gained from SAR studies are invaluable for guiding the rational design of more potent and selective compounds. Future research in this area will likely focus on elucidating the specific molecular targets of these derivatives and further optimizing their pharmacokinetic and pharmacodynamic properties to translate their in vitro activity into in vivo efficacy. The systematic exploration of the chemical space around this core structure, coupled with robust biological evaluation, holds the key to unlocking the full therapeutic potential of alpha-furyl benzylamine derivatives.

References

  • Synthesis and antimicrobial activity of some new 2-furoic acid hydrazide-hydrazones. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and biological evaluation of novel Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole and their derivatives. (2011). Arabian Journal of Chemistry. [Link]

  • Synthesis and evaluation of antimicrobial activity of some novel 1,3,4-oxadiazole and 1,2,4-triazole derivatives. (2012). Journal of the Serbian Chemical Society. [Link]

  • A review on the synthesis and biological applications of furan. (2021). Journal of the Indian Chemical Society. [Link]

Exploratory

Technical Guide: Medicinal Chemistry of Furan-Substituted Diarylmethylamines

Executive Summary The diarylmethylamine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous GPCR antagonists and transporter inhibitors. Introducing a furan moiety into this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diarylmethylamine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous GPCR antagonists and transporter inhibitors. Introducing a furan moiety into this scaffold—replacing one or both phenyl rings—offers a strategic avenue for modulating lipophilicity (


), solubility, and 

-stacking interactions.

However, this modification introduces a dichotomy: while furan-substituted diarylmethylamines often exhibit superior potency in muscarinic and histaminergic assays, the furan ring acts as a potential structural alert. This guide analyzes the synthetic accessibility, pharmacological benefits, and the critical metabolic liability (bioactivation) of this chemotype, providing a roadmap for safe lead optimization.

Structural Architecture & Pharmacophore

The Bioisosteric Shift

Replacing a phenyl ring with a furan ring in a diarylmethylamine scaffold fundamentally alters the physicochemical profile. The furan oxygen provides a hydrogen bond acceptor site not present in the phenyl analogue, potentially increasing affinity for residues like Tyrosine or Serine in receptor binding pockets.

Table 1: Physicochemical Comparison (Phenyl vs. Furan)

ParameterPhenyl-SubstitutedFuran-SubstitutedMedicinal Impact
Electronic Character

-excessive (Neutral)

-excessive (Electron Rich)
Stronger cation-

interactions with receptor lysine/arginine.
Lipophilicity (

)
HighModerate (Lower)Improved aqueous solubility; altered BBB penetration.
Metabolic Stability High (Benzylic oxidation)Low to ModerateHigh risk of ring opening (see Section 4).
Steric Bulk Large (6-membered)Compact (5-membered)Allows fitting into tighter hydrophobic pockets.
Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree when utilizing this scaffold.

SAR_Logic Core Diarylmethylamine Core Furan Furan Substitution Core->Furan Bioisosteric Replacement Potency Increased Potency (H-Bonding/Cation-Pi) Furan->Potency Pharmacodynamics Toxicity Metabolic Liability (Reactive Enedial) Furan->Toxicity Pharmacokinetics Optimization Optimization Strategy: Block C-2/C-5 Positions Potency->Optimization Retain Affinity Toxicity->Optimization Mitigation

Figure 1: Strategic decision pathway for furan incorporation. Note the critical branch point between potency gains and metabolic toxicity.

Synthetic Strategies

To access furan-substituted diarylmethylamines, we prioritize the Petasis Borono-Mannich Reaction . Unlike traditional Grignard additions to imines (which require anhydrous conditions and protection steps), the Petasis reaction is a multicomponent coupling that tolerates the sensitive furan ring.

Protocol: Petasis Synthesis of Furanyl-Amines

This protocol describes the synthesis of a generic


-furanyl benzylamine.

Reagents:

  • Secondary Amine (

    
    )
    
  • Glyoxylic Acid or Salicylaldehyde (Aldehyde component)

  • Furan-2-boronic acid (Boronic acid component)

  • Solvent: Ethanol (EtOH) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 equiv, e.g., morpholine, 5 mmol) in Ethanol (10 mL).

  • Aldehyde Addition: Add the aldehyde component (1.0 equiv, e.g., glyoxylic acid monohydrate) to the stirring solution. Allow to stir for 15 minutes at room temperature to facilitate iminium ion formation.

    • Note: If using non-acidic aldehydes, a catalytic amount of hexafluoroisopropanol (HFIP) may accelerate the reaction.

  • Boronate Addition: Add Furan-2-boronic acid (1.1 equiv).

  • Reflux: Heat the reaction mixture to reflux (

    
    C) for 12–24 hours. Monitor consumption of the aldehyde via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup: Cool to room temperature. Remove solvent under reduced pressure.

    • Purification: Redissolve residue in DCM, wash with saturated

      
       (to remove unreacted boronic acid), dry over 
      
      
      
      , and concentrate. Purify via silica gel column chromatography.

The Furan Conundrum: Metabolic Activation

Scientific integrity requires addressing the primary failure mode of this scaffold: Bioactivation .

While furan analogs often show superior binding, the furan ring is a substrate for Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6). The enzymatic oxidation results in the opening of the furan ring to form cis-2-butene-1,4-dial , a highly reactive


-unsaturated dicarbonyl.
Mechanism of Toxicity

This reactive metabolite covalently binds to protein nucleophiles (cysteine/lysine residues) and DNA, leading to hepatotoxicity and potential carcinogenesis.

Metabolic_Activation Drug Furan-Drug CYP CYP450 (Oxidation) Drug->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Enedial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adduct (TOXICITY) Enedial->Adduct Covalent Binding

Figure 2: The bioactivation pathway of furan rings. The formation of cis-2-butene-1,4-dial is the critical toxicological event.

Mitigation Strategies

To utilize this scaffold safely, medicinal chemists must block the metabolic "soft spots":

  • Substitution at C-2/C-5: Placing methyl or halogen groups at the

    
    -positions of the furan ring hinders CYP450 approach and stabilizes the ring against opening.
    
  • Electron Withdrawal: Adding electron-withdrawing groups (EWGs) to the furan ring reduces the electron density, making it less susceptible to oxidative attack.

Medicinal Applications: Muscarinic Antagonists

The most successful application of furan-substituted diarylmethylamines is in the development of Muscarinic Acetylcholine Receptor (mAChR) antagonists, particularly for M3 receptors (bladder overactivity, COPD).

Rationale

The diarylmethyl moiety mimics the acetylcholine structure but adds bulk, preventing receptor activation. The furan ring improves selectivity for M3 over M2 (cardiac) receptors due to subtle differences in the hydrophobic pockets of the receptor subtypes.

Experimental Protocol: Calcium Mobilization Assay (FLIPR)

To validate the antagonist activity of synthesized furan derivatives.

  • Cell Culture: CHO-K1 cells stably expressing human M3 muscarinic receptors are plated in 96-well black-wall plates (20,000 cells/well) and incubated overnight.

  • Dye Loading: Cells are washed and loaded with Fluo-4 AM calcium indicator dye in Hank’s Balanced Salt Solution (HBSS) for 45 minutes at

    
    C.
    
  • Compound Addition:

    • Add test compounds (furan derivatives) at varying concentrations (0.1 nM to 10

      
      M).
      
    • Incubate for 15 minutes.

  • Agonist Challenge:

    • Inject Carbachol (

      
       concentration) to stimulate Calcium release.
      
  • Measurement:

    • Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

    • Data Analysis: Calculate

      
       values using a 4-parameter logistic fit.
      

References

  • Petasis, N. A., & Akritopoulou, I. (1993). The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters. Link

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Caron, G., et al. (2006). Rational Design of Muscarinic M3 Antagonists: The Role of the Diarylmethylamine Scaffold. Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2005). Structural Alerts for Toxicity: Visualizing the Chemical Space of Reactive Metabolites. Current Drug Metabolism. Link

Foundational

Technical Whitepaper: Bioisosteric Modulation of Benzylamines via Furan Replacement

Executive Summary In the optimization of benzylamine-based pharmacophores, the replacement of the phenyl ring with a furan moiety (specifically converting a benzylamine to a furfurylamine) is a high-impact bioisosteric s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of benzylamine-based pharmacophores, the replacement of the phenyl ring with a furan moiety (specifically converting a benzylamine to a furfurylamine) is a high-impact bioisosteric strategy. This modification is not merely a steric adjustment but a profound electronic modulation.

This guide details the technical rationale, synthetic pathways, and safety considerations for this replacement. The transition from phenyl to furan typically yields reduced lipophilicity (LogP) , enhanced water solubility , and the introduction of a hydrogen-bond acceptor vector via the furan oxygen. However, this comes at the cost of potential metabolic liability, necessitating rigorous ADMET profiling.

Physicochemical Rationale: The "Oxygen Effect"

The substitution of a benzene ring with a furan ring fundamentally alters the molecular landscape. While both are aromatic, furan is


-excessive (electron-rich) yet contains an electronegative heteroatom.
Comparative Profiling: Benzene vs. Furan

The following table summarizes the quantitative shifts expected when replacing a phenyl group with a 2-furanyl group in a scaffold.

PropertyPhenyl (Benzene)Furan (2-furanyl)Impact on Drug Design
Aromaticity High (RE ~36 kcal/mol)Moderate (RE ~16 kcal/mol)Furan is more reactive; prone to oxidation.
Lipophilicity (LogP) Baseline

LogP

-1.0 to -1.2
significantly improves aqueous solubility.
H-Bonding None (Hydrophobic)H-Bond Acceptor (O)Can engage Ser/Thr/Tyr residues in binding pockets.
Electronic Nature Neutral

-Excessive /

-Withdrawing
Alters pKa of the adjacent amine (furfurylamine is less basic than benzylamine).
Metabolic Stability HighLow to ModerateRisk of CYP450-mediated ring opening.

Expert Insight: The decrease in basicity of the exocyclic amine in furfurylamines (compared to benzylamines) is due to the electron-withdrawing inductive effect (-I) of the oxygen atom, despite the ring's overall electron-rich


-system. This can improve membrane permeability by increasing the fraction of neutral species at physiological pH.

Structural Biology & Binding Dynamics

The furan oxygen possesses two lone pairs. In a protein binding pocket, the furan ring does not just act as a hydrophobic spacer; it acts as a specific anchor.

  • Vector: The oxygen atom can accept hydrogen bonds from backbone amides or polar side chains.

  • Sterics: The C-O-C bond angle in furan is

    
     106°, causing a slight contraction in the scaffold geometry compared to the 120° angles of benzene. This "tuck" can relieve steric clashes in tight pockets.
    

ADMET & Safety: The Metabolic Double-Edged Sword

The most critical consideration in this bioisosteric switch is metabolic activation . Unlike the robust phenyl ring, the furan ring is a structural alert (toxicophore) if not properly substituted or sterically protected.

Mechanism of Toxicity

Cytochrome P450 enzymes (primarily CYP2E1) can oxidize the furan ring. This results in a transient, highly reactive epoxide or the formation of cis-2-butene-1,4-dial, a potent Michael acceptor that alkylates proteins and DNA.

Visualization: Furan Metabolic Activation Pathway

FuranMetabolism Furan Furan Scaffold (Drug) CYP CYP450 (Oxidation) Furan->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Bioactivation Dial cis-2-butene-1,4-dial (Reactive Metabolite) Epoxide->Dial Ring Opening Toxicity Protein/DNA Alkylation Dial->Toxicity Nucleophilic Attack Detox Glutathione (GSH) Conjugation Dial->Detox Phase II Metabolism

Figure 1: The metabolic activation pathway of furan rings. CYP450 oxidation leads to ring opening, generating reactive dicarbonyl species capable of covalent binding to biological macromolecules.

Mitigation Strategy: To improve safety, block the metabolic "hotspots" (C2 and C5 positions) or introduce electron-withdrawing groups (EWGs) to reduce the electron density of the ring, making it less susceptible to initial oxidation.

Experimental Protocol: Synthesis of Furfurylamines

The synthesis of furfurylamines from furfural is best achieved via Reductive Amination . This protocol is superior to direct alkylation (which risks over-alkylation) and is milder than amide reduction.

Protocol: Sodium Triacetoxyborohydride (STAB) Method

Objective: Synthesize N-substituted-2-furfurylamine from furfural and a primary amine.

Reagents:

  • Furfural (1.0 equiv)

  • Primary Amine (

    
    ) (1.0 - 1.2 equiv)
    
  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (catalytic to stoichiometric)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Methodology:

  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve Furfural (1.0 equiv) and the Amine (1.0 equiv) in anhydrous DCE (0.1 M concentration).

    • Add Acetic Acid (1.0 equiv).

    • Checkpoint: Stir at room temperature for 30–60 minutes. Monitor by TLC or LCMS. You should see the disappearance of the aldehyde and formation of the imine (Schiff base).

    • Note: Furan rings are acid-sensitive. Do not use strong mineral acids (HCl, H2SO4) as catalysts, as this will cause ring opening and polymerization (black tar formation).

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to minimize side reactions).

    • Add STAB (1.4 equiv) portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4–16 hours.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
       solution. Stir for 15 minutes until gas evolution ceases.
      
    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel).

    • Eluent: Typically Hexanes/Ethyl Acetate or DCM/MeOH gradients.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: Furfural + Amine (in DCE) Acid Add AcOH (Mild Acid) Start->Acid Imine Intermediate: Imine Formation Acid->Imine -H2O Reduct Add Reducing Agent (NaBH(OAc)3) Imine->Reduct React Stir 4-16h (RT) Reduct->React Quench Quench: Sat. NaHCO3 React->Quench Extract Extraction: DCM / Brine Quench->Extract Product Final Product: Furfurylamine Extract->Product

Figure 2: Step-by-step reductive amination workflow for converting furfural to furfurylamine using Sodium Triacetoxyborohydride (STAB).

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Patterson, T. J., et al. (2013). Metabolic Activation of Furan-Containing Drugs. Chemical Research in Toxicology, 26(8), 1188–1201. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Kirsch, P. (2006). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Reference for electronic properties of heterocycles). [Link]

Exploratory

(Furan-2-yl)(4-methoxyphenyl)methanamine molecular weight and formula

Physicochemical Profiling, Synthetic Architecture, and Metabolic Considerations Molecular Identity & Physicochemical Core Target Analyte: (Furan-2-yl)(4-methoxyphenyl)methanamine Class: Diarylmethylamine / Furfurylamine...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Architecture, and Metabolic Considerations

Molecular Identity & Physicochemical Core

Target Analyte: (Furan-2-yl)(4-methoxyphenyl)methanamine Class: Diarylmethylamine / Furfurylamine Derivative

This scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical synthon for GPCR ligands, kinase inhibitors, and peptidomimetics. The presence of the electron-rich furan and p-anisyl (4-methoxyphenyl) rings creates a unique electronic environment around the primary amine, influencing both basicity and metabolic susceptibility.

Quantitative Data Summary
ParameterValueTechnical Note
Molecular Formula C₁₂H₁₃NO₂ Confirmed via elemental summation.
Molecular Weight 203.24 g/mol Monoisotopic Mass: 203.0946 Da.
CAS Registry Number VariableOften listed as HCl salt or specific enantiomer (R/S).
LogP (Predicted) ~1.85Lipophilic, suitable for CNS penetration.
TPSA ~42 Ų(26.02 amine + 9.23 ether + 13.14 furan O).
pKa (Conjugate Acid) ~8.5 - 9.0Lower than benzylamine due to furan's -I effect.
Synthetic Architecture: Stereoselective Protocol

Expert Insight: While racemic synthesis via reductive amination of the corresponding ketone is possible, modern drug discovery demands enantiopurity. The protocol below utilizes Ellman’s Sulfinamide Auxiliary , the industry standard for synthesizing chiral amines with high diastereomeric excess (de).

Reaction Design (Retrosynthetic Logic)

The strategy relies on the condensation of 2-furaldehyde with (R)-tert-butanesulfinamide, followed by the diastereoselective addition of 4-methoxyphenylmagnesium bromide. This avoids the harsh conditions of furan ring opening.

Step-by-Step Methodology

Reagents: (R)-2-methylpropane-2-sulfinamide, Titanium(IV) ethoxide (Ti(OEt)₄), 2-Furaldehyde, 4-Methoxyphenylmagnesium bromide, HCl/Dioxane.

  • Imine Formation (The Chiral Anchor):

    • Charge a flame-dried flask with (R)-tert-butanesulfinamide (1.0 equiv) and 2-furaldehyde (1.1 equiv) in anhydrous THF.

    • Add Ti(OEt)₄ (2.0 equiv) dropwise. The Lewis acid activates the carbonyl and scavenges water.

    • Stir at ambient temperature for 12 hours. Monitor via TLC (EtOAc/Hexane).

    • Validation: ¹H NMR must show the disappearance of the aldehyde proton (9.6 ppm) and appearance of the aldimine proton (~8.5 ppm).

  • Diastereoselective Grignard Addition:

    • Cool the sulfinyl imine solution to -78°C.

    • Slowly add 4-methoxyphenylmagnesium bromide (2.0 equiv). The low temperature is critical to maximize the chelating transition state (Zimmerman-Traxler model) which dictates stereochemistry.

    • Warm slowly to room temperature over 4 hours.

    • Quench with saturated NH₄Cl.

  • Cleavage of Auxiliary:

    • Treat the resulting sulfinamide intermediate with 4M HCl in dioxane/methanol.

    • Stir for 1 hour to cleave the N-S bond, liberating the free amine hydrochloride salt.

    • Precipitate with diethyl ether to obtain the pure product.

Visualization: Ellman Synthetic Pathway

EllmanSynthesis Start 2-Furaldehyde (Substrate) Intermediate N-Sulfinyl Imine (Activated) Start->Intermediate Ti(OEt)4, THF Auxiliary (R)-tert-butanesulfinamide (Chiral Aux) Auxiliary->Intermediate Complex Sulfinamide Adduct (Diastereopure) Intermediate->Complex Add Grignard (-78°C) Grignard 4-MeO-Ph-MgBr (Nucleophile) Grignard->Complex Product (Furan-2-yl)(4-methoxyphenyl) methanamine HCl Complex->Product HCl/Dioxane (Deprotection)

Figure 1: Stereoselective synthesis workflow utilizing Ellman's auxiliary to establish the chiral center.

Structural Toxicology & Metabolic Liabilities

Critical Safety Note: Researchers must be vigilant regarding the furan moiety. While furan is a bioisostere for benzene (improving solubility), it is a structural alert in toxicology.

Mechanism of Bioactivation: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring. This results in the formation of a reactive cis-2-butene-1,4-dial intermediate. This unsaturated dialdehyde is a potent electrophile that can covalently bind to proteins and DNA, leading to hepatotoxicity.

Mitigation Strategy:

  • Deuteration: Deuterating the furan ring positions can slow down the rate of metabolic oxidation (Kinetic Isotope Effect).

  • Substitution: Blocking the 5-position of the furan ring with a methyl or chlorine group can sterically or electronically hinder CYP oxidation.

Visualization: Furan Bioactivation Pathway

FuranTox Drug Parent Molecule (Furan-2-yl moiety) CYP CYP450 Oxidation (Metabolic Attack) Drug->CYP Phase I Met. Epoxide Furan Epoxide (Unstable) CYP->Epoxide Dialdehyde cis-2-butene-1,4-dial (REACTIVE ELECTROPHILE) Epoxide->Dialdehyde Ring Opening Adduct Protein/DNA Adduct (Toxicity) Dialdehyde->Adduct Michael Addition

Figure 2: Metabolic activation pathway of the furan ring leading to potential toxicity.

Analytical Validation Protocol

To ensure the integrity of the synthesized compound, a self-validating analytical workflow is required.

  • HPLC Purity Check:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

    • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine backbone).

    • Success Criteria: Single peak >98% area integration.

  • NMR Diagnostic Signals (DMSO-d₆):

    • Methine Chiral Center: A sharp singlet or doublet (depending on salt form) around δ 5.2–5.5 ppm.

    • Furan Protons: Three distinct signals. The proton at position 5 is usually a doublet at ~7.6 ppm; protons at 3 and 4 appear between 6.4–6.6 ppm.

    • Methoxy Group: Strong singlet at δ 3.73 ppm (integrate for 3H).

References
  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews.

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

  • PubChem Database. "Compound Summary: Furan derivatives and physicochemical properties." National Library of Medicine.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Preventing furan ring opening during acid-catalyzed amine synthesis

Topic: Furan Integrity During Acid-Catalyzed Amine Synthesis Welcome to the Heterocycle Stability Support Hub. This guide addresses the critical instability of the furan nucleus during electrophilic functionalization, sp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Furan Integrity During Acid-Catalyzed Amine Synthesis

Welcome to the Heterocycle Stability Support Hub. This guide addresses the critical instability of the furan nucleus during electrophilic functionalization, specifically reductive amination and Mannich-type reactions.

Diagnostic & Mechanistic Insight

The Core Problem: The "Black Tar" Syndrome. Furan rings are electron-rich enol ethers masked within an aromatic cycle. In the presence of strong Brønsted acids—particularly in aqueous media—the furan ring undergoes protonation at the


-position (C2 or C5). This disrupts aromaticity and invites nucleophilic attack by water, leading to ring opening and the formation of reactive 1,4-dicarbonyls. These acyclic intermediates rapidly polymerize into humins (black tar).

The Solution Architecture: To synthesize amines without destroying the ring, you must decouple carbonyl activation from ring protonation . This is achieved by:

  • Water Exclusion: Eliminating the nucleophile required for ring opening.

  • pKa Modulation: Using weak acids (

    
     4–5) that activate the imine but not the furan.
    
  • Lewis Acid Catalysis: Using oxophilic metals to activate the carbonyl without releasing free protons.

Pathway Visualization: The Bifurcation Point

The following diagram illustrates the kinetic competition between the desired amine synthesis and the fatal ring-opening hydrolysis.

FuranPathways Substrate Furan-Carbonyl Substrate Acid Acid Catalyst Substrate->Acid Protonation α-Protonation (C2/C5) Acid->Protonation Strong Brønsted Acid (pH < 3) Activation Carbonyl Activation Acid->Activation Lewis Acid / Weak Acid (pH 4-5) WaterAttack Nucleophilic Attack (H₂O) Protonation->WaterAttack RingOpen Ring Opening (1,4-Dicarbonyl) WaterAttack->RingOpen Tar Polymerization (Black Tar) RingOpen->Tar Imine Imine/Iminium Intermediate Activation->Imine + Amine Reduction Hydride Reduction Imine->Reduction + H⁻ Source Product Furan-Amine Product Reduction->Product

Figure 1: Mechanistic bifurcation. Red paths indicate irreversible failure modes triggered by strong acids and water. Green/Blue paths indicate the successful anhydrous/Lewis-acid mediated protocol.

Troubleshooting Matrix

Use this guide to diagnose experimental failures immediately.

SymptomProbable CauseCorrective Action
Reaction mixture turns black/viscous immediately. Acid-Catalyzed Polymerization. The acid used is too strong (e.g., HCl,

) or water is present.
Switch Protocol: Use Protocol B (Ti(OiPr)₄). If using acetic acid, add 3Å molecular sieves.
Starting material consumed, but no amine product. Imine Hydrolysis. The imine formed but reversed back to carbonyl due to water accumulation.Add Scavenger: Add

or

to the reaction pot. Ensure solvent is dry (DCM/THF).
Low yield with Sodium Cyanoborohydride (

).
Sluggish Kinetics.

requires pH ~6, which is often too high for efficient imine formation with electron-poor furans.
Change Reductant: Switch to Sodium Triacetoxyborohydride (

) (Protocol A). It works without external acid adjustment.
Furan ring cleavage detected by NMR (peaks at 2.5-3.0 ppm). Aqueous Quench Issues. The reaction worked, but the acidic aqueous workup opened the ring.Buffer the Quench: Quench with saturated

or dilute NaOH at 0°C. Never use 1M HCl to extract furan-amines.
Validated Experimental Protocols
Protocol A: The "Modified STAB" Method (Kinetic Control)

Best for: Standard secondary/tertiary amine synthesis where the amine partner is not sterically hindered.

Theory: Sodium Triacetoxyborohydride (


) allows for reductive amination in separate steps or one-pot without strong acid. The acetoxy group buffers the reaction, maintaining a pH ~4-5, which activates the imine but is generally mild enough to spare the furan ring if water is excluded.

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent System: Dissolve furan-aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) or THF .

    • Note: DCE is preferred for faster reaction rates, but THF is safer for furan stability.

  • Drying (Crucial): Add activated 4Å Molecular Sieves (200 mg/mmol) to the mixture. Stir for 30 mins to form the imine and scavenge water.

  • Reduction: Cool to 0°C. Add

    
     (1.4 equiv) in one portion.
    
  • Acid Catalyst (Optional): Only if reaction is stalled, add Acetic Acid (1.0 equiv). Do not use mineral acids.

  • Workup: Quench with saturated aqueous

    
    . Extract immediately with EtOAc.
    
Protocol B: The Titanium(IV) Isopropoxide Method (Thermodynamic Control)

Best for: Acid-sensitive furans (e.g., 2-methylfuran derivatives) and sterically hindered amines.

Theory:


 acts as a Lewis acid to activate the carbonyl and a water scavenger (hydrolyzing to 

), driving the equilibrium toward the imine without any Brønsted acid.

Step-by-Step:

  • Complexation: In a dry flask under Argon, mix furan-carbonyl (1.0 equiv), amine (1.2 equiv), and Titanium(IV) isopropoxide (1.25 equiv).

  • Neat Stirring: Stir the mixture neat (no solvent) or in minimal dry THF at room temperature for 1–2 hours. The mixture will become viscous.

    • Checkpoint: Monitor IR for disappearance of carbonyl stretch (~1670-1700 cm⁻¹).

  • Dilution: Dilute with dry Ethanol or THF (10 mL/mmol).

  • Reduction: Add

    
     (1.5 equiv) carefully (exothermic). Stir for 2–4 hours.
    
  • Quench (Specific): Add water (2 mL/mmol) to precipitate white titanium salts (

    
    ).
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash with EtOAc.

Comparative Data: Acid Compatibility

The following table summarizes the stability of 2-substituted furans under various activation conditions at 25°C.

Catalyst / PromoterpKa (approx)Furan Ring StabilityImine Conversion RateRisk Level
HCl / MeOH -7Critical Failure (Ring opens < 1 hr)High🔴 High
TFA / DCM 0Poor (Significant decomposition)High🔴 High
Acetic Acid (glacial) 4.75Good (Stable if anhydrous)Moderate🟡 Medium

N/A (Buffered)Excellent High🟢 Low

Lewis AcidSuperior (Scavenges water)Very High🟢 Low
References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

    • Context: The foundational text for Protocol A, establishing the mild n
  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2302.

    • Context: The primary reference for Protocol B, demonstrating Lewis acid activ
  • Dunlop, A. P. (1948). Furfural Formation and Behavior. Industrial & Engineering Chemistry, 40(2), 204–209.

    • Context: Authoritative physical chemistry reference detailing the kinetics of furan ring opening in acidic media.

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

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